![molecular formula C13H18O2Si B12602360 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol CAS No. 918495-60-0](/img/structure/B12602360.png)
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a trimethylsilyl-propynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Propargylation: The methoxylated phenol is then subjected to a propargylation reaction using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Tetrabutylammonium fluoride in a polar aprotic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Lacks the trimethylsilyl-propynyl group, making it less reactive in certain chemical reactions.
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-propynylphenol: Lacks the trimethylsilyl group, making it less stable under certain conditions.
Uniqueness
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is unique due to the presence of both the methoxy and trimethylsilyl-propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
918495-60-0 |
|---|---|
Fórmula molecular |
C13H18O2Si |
Peso molecular |
234.37 g/mol |
Nombre IUPAC |
4-methoxy-2-(3-trimethylsilylprop-2-ynyl)phenol |
InChI |
InChI=1S/C13H18O2Si/c1-15-12-7-8-13(14)11(10-12)6-5-9-16(2,3)4/h7-8,10,14H,6H2,1-4H3 |
Clave InChI |
YIGAJAINPSHNDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


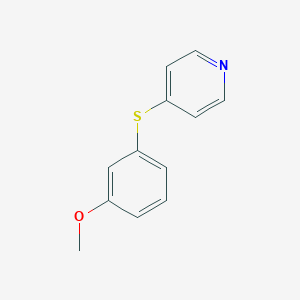

![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
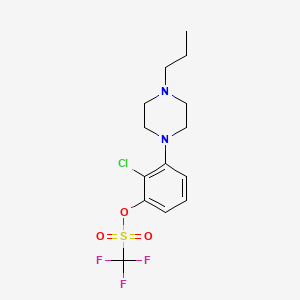
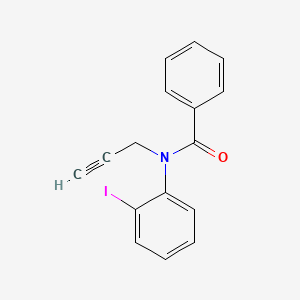
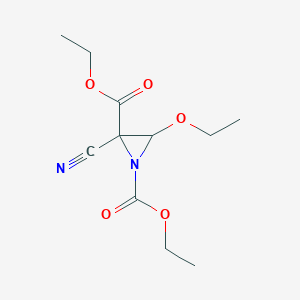
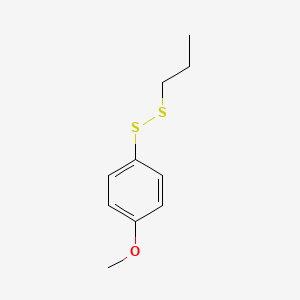
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
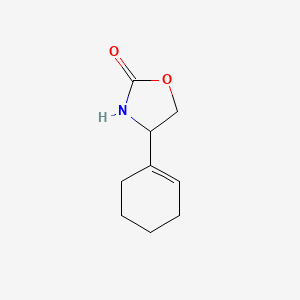
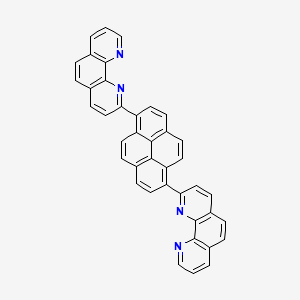
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
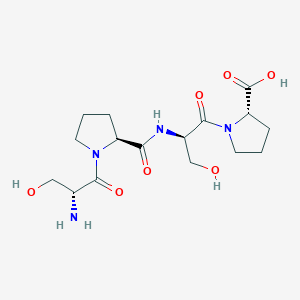
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)

